3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
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Overview
Description
3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the class of chromenyl benzamides This compound is characterized by the presence of a chromenyl group, a benzotriazolyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenyl core, followed by the introduction of the benzotriazolyl group, and finally the formation of the benzamide linkage. Key reagents and conditions may include:
Chromene synthesis: Using salicylaldehyde and ethyl acetoacetate under basic conditions.
Benzotriazole introduction: Coupling reactions involving phenylhydrazine and nitrous acid.
Benzamide formation: Amide coupling reactions using benzoyl chloride and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, 3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide could be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities. Research in medicinal chemistry could explore its efficacy and safety as a drug candidate.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-2H-chromen-3-yl)benzamide: Lacks the benzotriazolyl group.
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide: Lacks the chromenyl group.
3-(2-oxo-2H-chromen-3-yl)-N-phenylbenzamide: Lacks the benzotriazolyl group.
Uniqueness
The uniqueness of 3-(2-oxo-2H-chromen-3-yl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H18N4O3 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-(2-oxochromen-3-yl)-N-(2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C28H18N4O3/c33-27(29-21-13-14-24-25(17-21)31-32(30-24)22-10-2-1-3-11-22)20-9-6-8-18(15-20)23-16-19-7-4-5-12-26(19)35-28(23)34/h1-17H,(H,29,33) |
InChI Key |
CDIFGSGQXUKVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC(=C4)C5=CC6=CC=CC=C6OC5=O |
Origin of Product |
United States |
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